比伐芦定杂质 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

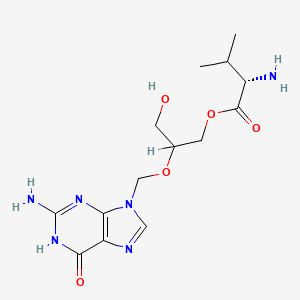

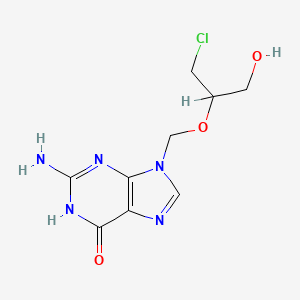

Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .

Synthesis Analysis

The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis

The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of Bivalirudin Impurity 1 is not explicitly mentioned in the search results.Chemical Reactions Analysis

Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .科学研究应用

药理学和临床应用

与肝素相比,比伐芦定表现出较低的免疫原性,并提供与其剂量相关的可预测的抗凝程度,使其成为心血管介入中首选的抗凝剂。其主要消除途径是肾脏途径和蛋白水解裂解,因此需要对患有严重肾功能不全的患者进行剂量调整。其应用已从经皮冠状动脉介入术 (PCI) 扩展到心脏和血管内外科手术,突出了其作为抗凝策略的可靠性和有效性 (David A Van De Car、S. Rao 和 E Magnus Ohman,2010 年)。

在经皮冠状动脉介入术中的临床应用

与肝素加糖蛋白 IIb/IIIa 抑制剂相比,比伐芦定已显示出在不影响预防缺血事件的情况下降低 PCI 期间出血并发症风险的功效。这种疗效在接受 PCI 的不稳定型心绞痛患者中尤为明显,强调了比伐芦定作为一种有效抗凝剂的作用,具有良好的安全性 (Marit D Moen、Gillian M Keating 和 Keri Wellington,2005 年)。

在儿科体外膜肺氧合中的应用

最近的研究探索了比伐芦定作为儿科体外膜肺氧合 (ECMO) 患者的替代抗凝剂。研究结果表明,比伐芦定可能与减少血液制品输注、降低成本和可比的临床结果相关,表明其在儿科 ECMO 环境中作为耐受性良好且有效的抗凝剂的潜力 (L. Ryerson 和 A. McMichael,2022 年)。

在急性冠状动脉综合征中的评估

与传统的肝素加糖蛋白 IIb/IIIa 抑制剂治疗相比,比伐芦定已因其在减少出血并发症和可能降低急性冠状动脉综合征 (ACS) 环境中的长期死亡率方面发挥的作用而受到认可。其使用反映了在 ACS 管理中既预防缺血又降低出血风险的优先性转变 (Z. Sergie、R. Mehran 和 G. Stone,2012 年)。

作用机制

Target of Action

Bivalirudin, from which Bivalirudin Impurity 1 is derived, primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen into fibrin, which is a critical step in the formation of a thrombus .

Mode of Action

Bivalirudin mediates its action by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This interaction inhibits thrombin, preventing it from converting fibrinogen into fibrin, thereby disrupting the formation of thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .

Biochemical Pathways

The primary biochemical pathway affected by Bivalirudin is the coagulation cascade . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent cardiovascular events.

Pharmacokinetics

Bivalirudin exhibits a short half-life and is cleared partly by a renal mechanism (glomerular filtration) . Therefore, its dose needs to be adjusted in patients with renal impairment .

Result of Action

The primary result of Bivalirudin’s action is the prevention of thrombus formation, reducing the risk of thrombotic events . This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen into fibrin . It’s important to note that bivalirudin increases the risk of bleeding, and its anticoagulant effect subsides approximately one hour after discontinuation .

Action Environment

The action of Bivalirudin can be influenced by several environmental factors. For instance, patients with renal impairment may require dose adjustments due to the renal clearance of the drug . Additionally, the risk of hemorrhage can be increased by various factors, including recent surgery or invasive procedures, severe renal, hepatic, or biliary disease . Therefore, careful monitoring and dose adjustments are necessary in these situations .

生化分析

Biochemical Properties

Bivalirudin Impurity 1, like Bivalirudin, is likely to play a role in biochemical reactions by inhibiting thrombin . Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . The nature of the interaction between Bivalirudin Impurity 1 and thrombin is likely to be similar to that of Bivalirudin, which binds directly and specifically to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .

Cellular Effects

The effects of Bivalirudin Impurity 1 on cells are expected to be similar to those of Bivalirudin. Bivalirudin has been shown to influence cell function by inhibiting thrombin, thereby preventing the formation of blood clots . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation and inflammation .

Molecular Mechanism

The molecular mechanism of action of Bivalirudin Impurity 1 is likely to involve direct and specific binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the activity of thrombin, preventing it from converting fibrinogen into fibrin . This mechanism is reversible, as thrombin can slowly cleave the thrombin-Bivalirudin bond, recovering the active site of thrombin .

Temporal Effects in Laboratory Settings

Bivalirudin has been shown to increase in a dose-dependent fashion, the PTT, DTT, ACT, PT, and INR . These effects are likely to change over time, depending on the stability, degradation, and long-term effects of Bivalirudin Impurity 1 on cellular function .

Dosage Effects in Animal Models

Studies on Bivalirudin have shown that it reduces thrombotic vascular stenosis, the time to thrombolysis, and platelet deposition in animal models . These effects may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Bivalirudin Impurity 1 is likely to be involved in the same metabolic pathways as Bivalirudin. Bivalirudin is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .

Transport and Distribution

Bivalirudin is known to be administered intravenously , suggesting that it may be transported and distributed via the circulatory system.

Subcellular Localization

Given that Bivalirudin acts by binding to thrombin, it is likely that Bivalirudin Impurity 1 would also be found in locations where thrombin is present .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bivalirudin Impurity 1 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Boc-L-Phe-OH", "Boc-L-Val-OH", "Boc-L-Asp(OtBu)-OH", "Boc-L-Glu(OtBu)-OH", "Boc-L-Ala-OH", "Boc-L-His(Trt)-OH", "Boc-L-Pro-OH", "Boc-L-Arg(Pbf)-OH", "Boc-L-Tyr(tBu)-OH", "Boc-L-Thr(tBu)-OH", "Boc-L-Ser(tBu)-OH", "Boc-L-Cys(Trt)-OH", "Boc-L-Lys(ClZ)-OH", "Boc-L-Asn(Trt)-OH", "Boc-L-Gln(Trt)-OH", "Boc-L-Met-OH", "Boc-L-Leu-OH", "Boc-L-Ile-OH", "Boc-L-Trp(Boc)-OH", "Boc-L-Orn(Boc)-OH", "Boc-L-Thi-OH", "Boc-L-Val-L-Pro-L-Arg-OBzl", "Bivalirudin" ], "Reaction": [ "Protect the amino groups of the starting materials with Boc, Trt, Pbf, or tBu protecting groups", "Couple Boc-L-Val-OH and Boc-L-Pro-OH using HATU, DIPEA, and DMF to form Boc-L-Val-L-Pro-OH", "Couple Boc-L-Arg(Pbf)-OH and Boc-L-Tyr(tBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Arg(Pbf)-L-Tyr(tBu)-OH", "Couple Boc-L-Val-L-Pro-OH and Boc-L-Arg(Pbf)-L-Tyr(tBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Val-L-Pro-L-Arg(Pbf)-L-Tyr(tBu)-OH", "Couple Boc-L-Asp(OtBu)-OH and Boc-L-Glu(OtBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Asp(OtBu)-L-Glu(OtBu)-OH", "Couple Boc-L-Ala-OH and Boc-L-His(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Ala-L-His(Trt)-OH", "Couple Boc-L-Asp(OtBu)-L-Glu(OtBu)-OH and Boc-L-Ala-L-His(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Asp(OtBu)-L-Glu(OtBu)-L-Ala-L-His(Trt)-OH", "Couple Boc-L-Cys(Trt)-OH and Boc-L-Lys(ClZ)-OH using HATU, DIPEA, and DMF to form Boc-L-Cys(Trt)-L-Lys(ClZ)-OH", "Couple Boc-L-Asn(Trt)-OH and Boc-L-Gln(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-OH", "Couple Boc-L-Met-OH and Boc-L-Leu-OH using HATU, DIPEA, and DMF to form Boc-L-Met-L-Leu-OH", "Couple Boc-L-Ile-OH and Boc-L-Trp(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Ile-L-Trp(Boc)-OH", "Couple Boc-L-Thi-OH and Boc-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Thi-L-Orn(Boc)-OH", "Couple Boc-L-Asn(Trt)-L-Gln(Trt)-OH and Boc-L-Met-L-Leu-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-OH", "Couple Boc-L-Ile-L-Trp(Boc)-OH and Boc-L-Thi-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH", "Couple Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-OH and Boc-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH", "Deprotect the Boc, Trt, Pbf, and tBu protecting groups using TFA", "Purify the resulting compound using HPLC to obtain Bivalirudin Impurity 1" ] } | |

CAS 编号 |

72378-50-8 |

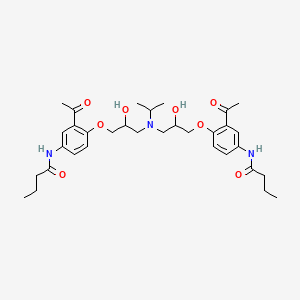

分子式 |

C6H8N2O4 |

分子量 |

172.14 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。